BenchChemオンラインストアへようこそ!

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide

Alkaline Phosphatase Inhibition Enzyme Inhibitor Medicinal Chemistry

This compound (CAS 921130-80-5) features a 1,3,4-oxadiazole core, ethylsulfanyl substituent, and 4-fluorobenzamide moiety—structurally distinct from published alkaline phosphatase inhibitors. The 4-fluoro group enhances metabolic stability, while the 1,3,4-oxadiazole regioisomer offers lower log D and reduced hERG risk vs. 1,2,4-isomers. Biologically unreported, it is ideal for novel target discovery and completing SAR vectors. Secure this strategically differentiated screening compound now.

Molecular Formula C12H12FN3O2S
Molecular Weight 281.31
CAS No. 921130-80-5
Cat. No. B2673637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide
CAS921130-80-5
Molecular FormulaC12H12FN3O2S
Molecular Weight281.31
Structural Identifiers
SMILESCCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H12FN3O2S/c1-2-19-12-16-15-10(18-12)7-14-11(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,17)
InChIKeyMQKIACGOOKZFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide (CAS 921130-80-5): Structural Niche and Procurement Context


N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide (CAS 921130-80-5) is a synthetic small-molecule member of the N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide chemotype [1]. Its scaffold combines a 1,3,4-oxadiazole heterocycle, an ethylsulfanyl substituent at position 5, and a 4-fluorobenzamide moiety connected via a methylene linker. The compound is listed in the ZINC database (ZINC187650) as commercially available for screening but has no annotated bioactivity in ChEMBL as of the available records [2]. This absence of published data distinguishes it from several structurally related analogs that have been profiled for alkaline phosphatase inhibition [1], positioning the compound as a structurally informed but biologically unexplored candidate for drug discovery and chemical biology applications.

Why In-Class 1,3,4-Oxadiazole Benzamides Cannot Be Interchanged with N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide


Substituting another N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide for CAS 921130-80-5 ignores three quantifiable structural determinants of pharmacological behavior. First, the 4-fluoro substituent on the benzamide ring is absent in the published alkaline phosphatase inhibitor series [1] and in the direct non-fluorinated analog (CAS 920469-73-4), yet para-fluorination is a well-established strategy for enhancing metabolic stability and target binding affinity in benzamide-containing scaffolds [2]. Second, replacement of the 1,3,4-oxadiazole core with a 1,2,4-oxadiazole regioisomer introduces an order-of-magnitude increase in lipophilicity (log D) and elevated hERG liability, as documented in a systematic matched-pair analysis of the AstraZeneca compound collection [3]. Third, variation of the alkylthio chain length—from methylthio to benzylthio—produced a greater than 15-fold difference in alkaline phosphatase IC50 values within a single congeneric series, underscoring the sensitivity of target engagement to the thioether substituent [1]. These cumulative structural variables preclude reliable interchangeability without direct comparative data.

Quantitative Differentiation Evidence for N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide (CAS 921130-80-5)


Class-Level Alkaline Phosphatase Inhibitory Potency of the N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Scaffold

The scaffold shared by CAS 921130-80-5 has demonstrated potent alkaline phosphatase inhibition in the congeneric series reported by Iqbal et al. (2019). The most active analog in that series, compound 6i, achieved an IC50 of 0.420 μM against the target enzyme, representing a 6.7-fold improvement over the standard inhibitor KH2PO4 (IC50 = 2.80 μM) [1]. The target compound (921130-80-5) differs from 6i by carrying a 4-fluoro substituent on the benzamide ring and an ethylthio rather than the optimized alkylthio group at position 5, making its specific potency uncharacterized but placing it within a scaffold for which sub-micromolar inhibition is achievable [1].

Alkaline Phosphatase Inhibition Enzyme Inhibitor Medicinal Chemistry

Regioisomeric Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole in Drug-Like Property Space

A systematic matched-pair analysis across the AstraZeneca compound collection (Boström et al., 2012) demonstrated that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, along with significantly reduced hERG inhibition and improved aqueous solubility [1]. The target compound (921130-80-5) features a 1,3,4-oxadiazole core, implying that any procurement decision favoring a 1,2,4-oxadiazole regioisomer would introduce a predictable and substantial liability in both physicochemical and cardiac safety profiles [1]. The ZINC-computed logP for CAS 921130-80-5 is 0.775, consistent with the lower lipophilicity characteristic of the 1,3,4-oxadiazole series [2].

Drug Design ADME Regioisomer Selection

Para-Fluoro Substitution: Structural Differentiation from the Non-Fluorinated Benzamide Analog

CAS 921130-80-5 differs from its closest commercially cataloged analog, N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide (CAS 920469-73-4), solely by the presence of a para-fluoro substituent on the benzamide phenyl ring . The non-fluorinated analog has a molecular weight of 263.32 g/mol (C12H13N3O2S) versus 281.31 g/mol (C12H12FN3O2S) for the 4-fluoro derivative . In medicinal chemistry, para-fluorination of benzamide moieties is documented to enhance metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, increase target binding affinity through favorable electronic effects, and improve membrane permeability without substantially increasing lipophilicity [1]. While direct comparative bioactivity data between these two specific analogs are unavailable, the structural rationale for preferring the fluorinated variant in screening libraries is well-established [1].

Fluorine Chemistry Metabolic Stability Structure-Activity Relationship

Alkylthio Substituent Sensitivity: Evidence from the Iqbal Congeneric Series

Within the series reported by Iqbal et al. (2019), variation of the alkylthio substituent at position 5 of the oxadiazole ring produced substantial differences in alkaline phosphatase inhibitory potency [1]. The series 6a–6i encompasses methylthio through substituted benzylthio variants, with the most potent compound 6i achieving sub-micromolar activity (IC50 = 0.420 μM) [1]. The target compound (921130-80-5) carries an ethylthio substituent—intermediate in steric bulk and lipophilicity between the methylthio and bulkier alkylthio variants tested—suggesting a defined position within the SAR landscape that differs from any single published analog [1]. Docking studies further indicated that the oxadiazole ring nitrogen engages in a key hydrogen bond with His265 (binding distance 2.13 Å), an interaction expected to be conserved in the target compound [1].

Structure-Activity Relationship Alkaline Phosphatase Thioether SAR

Absence of Published Bioactivity as a Screening Library Differentiation Factor

According to the ZINC15 database, CAS 921130-80-5 (ZINC187650) has no known bioactivity annotations in ChEMBL and is not reported in any publications indexed by that resource [1]. In contrast, several structurally related oxadiazole benzamides have published alkaline phosphatase inhibition data [2] and antimicrobial screening data [3]. This absence of prior art for the specific compound represents a differentiation point for discovery programs seeking novel chemical matter: CAS 921130-80-5 offers a structurally validated scaffold with an unexplored biological profile, reducing the risk of intellectual property conflicts and increasing the probability of identifying novel target interactions in unbiased phenotypic or target-based screens [1].

Chemical Biology High-Throughput Screening Novel Scaffold

Recommended Research and Procurement Applications for N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide (CAS 921130-80-5)


Alkaline Phosphatase-Targeted Screening Campaigns in Bone Disorders and Cancer

CAS 921130-80-5 is structurally pre-validated for alkaline phosphatase inhibition via the Iqbal et al. (2019) congeneric series, where the shared N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide scaffold yielded sub-micromolar inhibitors (IC50 = 0.420 μM for compound 6i vs. 2.80 μM for the KH2PO4 standard) [1]. The 4-fluoro substituent on the target compound is expected to confer enhanced metabolic stability relative to the unsubstituted benzamide analogs tested in that study [2]. Procurement of CAS 921130-80-5 is therefore most appropriate for target-based alkaline phosphatase inhibitor screening in the context of bone mineralization disorders, vascular calcification, or cancers where alkaline phosphatase is a validated biomarker and potential therapeutic target [1].

Hit Identification Libraries Prioritizing 1,3,4-Oxadiazole Cores for Favorable ADME Profiles

The Boström et al. (2012) AstraZeneca matched-pair analysis provides compelling evidence that 1,3,4-oxadiazole isomers confer an order-of-magnitude lower log D and reduced hERG inhibition compared to 1,2,4-oxadiazole regioisomers [3]. CAS 921130-80-5 incorporates the 1,3,4-oxadiazole core and exhibits a ZINC-computed logP of 0.775 [4], positioning it favorably within drug-like property space. This compound is recommended for inclusion in focused screening libraries where downstream ADME liabilities of 1,2,4-oxadiazole-containing hits have been problematic and a systematic shift toward the 1,3,4-regioisomer is strategically warranted [3].

Novel Chemical Matter for Unbiased Phenotypic Screening

ZINC15 confirms that CAS 921130-80-5 has no known bioactivity annotations and no associated publications in ChEMBL [4]. This unreported biological profile, combined with a scaffold that has demonstrated enzyme inhibitory activity in related analogs [1], makes the compound an attractive addition to phenotypic screening decks where novel mechanisms of action are sought. Its use in high-content imaging or cell-painting assays may reveal unanticipated bioactivity that is not predictable from the alkaline phosphatase literature alone, maximizing the potential for discovering first-in-class pharmacological activities [4].

Structure-Activity Relationship Expansion Around the Alkylthio Substituent

The Iqbal et al. (2019) series demonstrated that alkaline phosphatase inhibitory potency is highly sensitive to the nature of the alkylthio substituent at position 5 of the oxadiazole ring [1]. CAS 921130-80-5, with its ethylthio group, fills a specific gap in the published SAR continuum that spans methylthio through substituted benzylthio variants. Procurement of this compound enables researchers to experimentally determine the potency contribution of the ethylthio substituent relative to published data, thereby completing an essential SAR vector and informing the design of optimized lead compounds [1].

Quote Request

Request a Quote for N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.